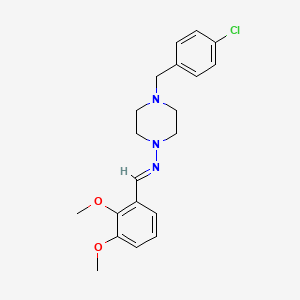![molecular formula C20H24N2O3 B5554920 1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enamine Chemistry and Synthesis
- Enamine Chemistry : Research by Carlsson and Lawesson (1982) explores the transformation of cyclohexanone derivatives into enaminones, leading to the synthesis of various compounds including ethyl 2(-1-pyrrolidinyl)-1-cyclopentene-1-carboxylate. This type of chemistry is pivotal in synthesizing complex molecules like 1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide (Carlsson & Lawesson, 1982).
Synthesis Techniques and Applications
- Stereoselective Synthesis : Lall et al. (2012) developed a stereoselective synthesis method for key intermediates in antibiotic preparation. Techniques like these are essential for creating specific configurations in complex molecules (Lall et al., 2012).
- Chemical Cyclization : The study by Źurakowska-országh, Orzeszko, and Chreptowicz (1980) on chemical cyclization of polyamic acid highlights methods that could be applicable in the synthesis of molecules like this compound (Źurakowska-országh et al., 1980).
Anticancer and Antibacterial Properties
- Anticancer and Anti-Biofilm Activity : Smolobochkin et al. (2019) synthesized a library of 2-(het)arylpyrrolidine-1-carboxamides with significant anti-cancer and anti-bacterial properties. This suggests the potential application of similar molecules in medical research (Smolobochkin et al., 2019).
Antimicrobial Activity
- Novel Antimicrobial Compounds : The research by Idrees et al. (2020) on synthesizing new azetidinone derivatives with antimicrobial properties indicates a potential application area for similar compounds in combating microbial resistance (Idrees et al., 2020).
Anticonvulsant Properties
- Anticonvulsant Enaminones : Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of anticonvulsant enaminones, highlighting the significance of such compounds in neurological applications (Kubicki et al., 2000).
Chemical Reactions and Mechanisms
- Photocycloaddition Reactions : Sakamoto et al. (2000) explored photocycloaddition reactions involving benzofuran, which could be relevant in the synthesis or modification of compounds like this compound (Sakamoto et al., 2000).
Synthesis of Novel Compounds
- Synthesis of Cyclopenta[b]pyrroles : Ye et al. (2010) conducted synthetic and mechanistic studies on cyclopenta[b]pyrroles, which could provide insights into the synthesis of complex pyrrolidine derivatives (Ye et al., 2010).
Future Directions
properties
IUPAC Name |
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-16-8-4-5-9-17(16)25-18(13)11-21-20(24)14-10-19(23)22(12-14)15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFDAQZBIRGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC(=O)C3CC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)
